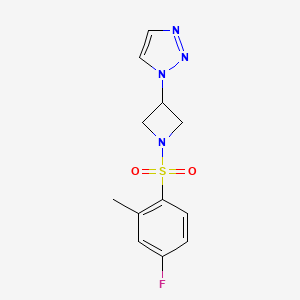
1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties that make it useful in different areas of research. In
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole derivatives demonstrate significant promise in the design and synthesis of novel therapeutic agents. The compound's core structure serves as a scaffold for the development of selective estrogen receptor degraders (SERDs) and antagonists, aiming at the treatment of ER+ breast cancer. For instance, the discovery of AZD9833, a potent SERD, exemplifies the application of such derivatives in advancing cancer therapeutics (Scott et al., 2020).
Organic Synthesis Applications
The structural complexity and reactivity of 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole make it an attractive candidate for organic synthesis applications. It has been employed in regioselective synthesis processes and as a precursor for generating novel sulfonamide hybrids with potential antibacterial activity. For example, novel 1,2,3-triazole derivatives have been synthesized and evaluated for their antibacterial efficacy, showcasing the compound's utility in creating new antimicrobial agents (Sreerama et al., 2020).
Propriétés
IUPAC Name |
1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2S/c1-9-6-10(13)2-3-12(9)20(18,19)16-7-11(8-16)17-5-4-14-15-17/h2-6,11H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSKYBDHMVGVAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2397000.png)
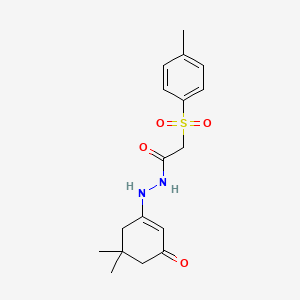
![1-(4-Fluorophenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2397002.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2397011.png)
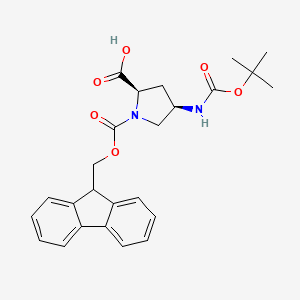

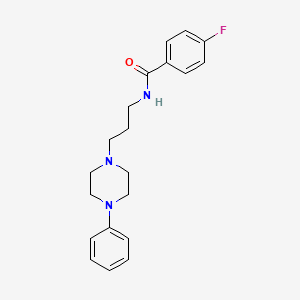
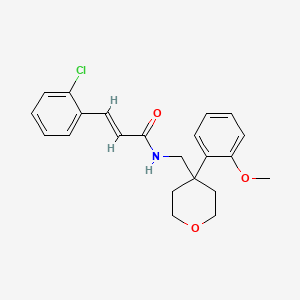
![8-(3-ethoxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397018.png)
![N-(3-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2397019.png)
![3-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-1-(4-chlorophenyl)urea](/img/structure/B2397023.png)